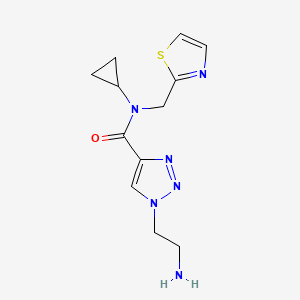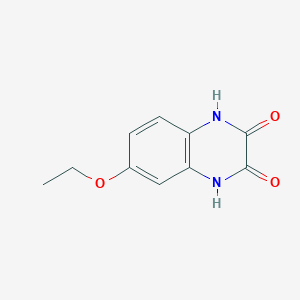
6-ethoxy-2,3-quinoxalinediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-2,3-quinoxalinediol is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis
Preparation Methods
The synthesis of 6-ethoxy-2,3-quinoxalinediol can be achieved through several synthetic routes. One common method involves the condensation of 2-ethoxyaniline with glyoxal in the presence of an acid catalyst to form the quinoxaline ring system. The reaction conditions typically include refluxing the reactants in a suitable solvent such as ethanol or acetic acid . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-ethoxy-2,3-quinoxalinediol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
6-Ethoxy-2,3-quinoxalinediol can be compared with other similar compounds, such as:
Quinoxaline-2,3-dione: A related compound with similar structural features but lacking the ethoxy group.
2,3-Dihydroquinoxaline: A reduced form of quinoxaline with different chemical properties and applications.
6-Methoxy-2,3-quinoxalinediol: A similar compound with a methoxy group instead of an ethoxy group, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
6-ethoxy-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-6-3-4-7-8(5-6)12-10(14)9(13)11-7/h3-5H,2H2,1H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPVZXQHWYYJMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2,3-dicarboxylic acid](/img/structure/B5582135.png)
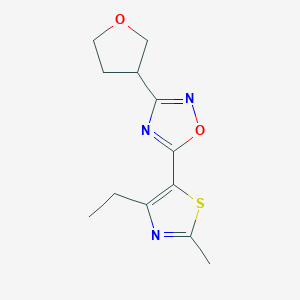
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-fluorobenzenesulfonamide](/img/structure/B5582157.png)
![1-[(4-Ethylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B5582159.png)
![1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B5582163.png)
![cyclohexyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5582164.png)
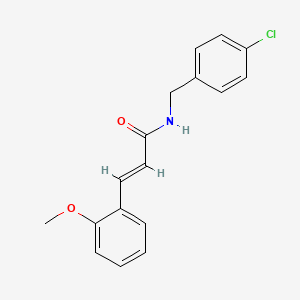
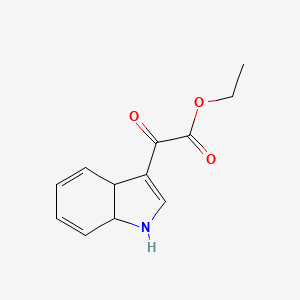
![2-[4-(3-hydroxy-3-methylbutyl)benzoyl]-1,2,3,4-tetrahydro-5-isoquinolinol](/img/structure/B5582171.png)
![(3S*,4R*)-1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5582175.png)
![8-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5582177.png)
![4-[2-ETHOXY-5-(1H-1,2,3,4-TETRAZOL-1-YL)BENZENESULFONYL]MORPHOLINE](/img/structure/B5582179.png)
![5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5582189.png)
